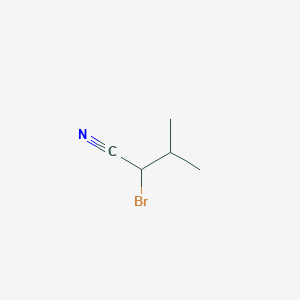

2-Bromo-3-methylbutanenitrile

Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds are a broad class of substances characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. naturvardsverket.selibretexts.orgsydney.edu.au Their importance in industry is vast, with applications ranging from the production of polymers and pesticides to their use as fire retardants. noaa.gov These compounds are classified based on the nature of the carbon atom to which the halogen is attached, such as primary, secondary, or tertiary alkyl halides, or aryl halides. sydney.edu.au The polarity of the carbon-halogen bond, a result of the higher electronegativity of halogens compared to carbon, is a defining feature that dictates much of their reactivity. sydney.edu.au Halogenated aliphatic compounds, such as 2-Bromo-3-methylbutanenitrile, are known to be moderately to very reactive. noaa.gov

The presence of a bromine atom in 2-Bromo-3-methylbutanenitrile places it within the category of brominated organic compounds. These compounds are noted for their synthetic versatility and have been the subject of extensive research. nih.gov The reactivity of alkyl halides like 2-Bromo-3-methylbutanenitrile is largely influenced by the carbon-halogen bond strength, which decreases down the group from fluorine to iodine. sydney.edu.au This trend generally makes bromoalkanes more reactive than their fluoro- and chloro- counterparts in nucleophilic substitution reactions.

Role of the Nitrile Functional Group in Organic Synthesis

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comfiveable.me Its unique electronic structure, featuring a carbon-nitrogen triple bond, provides a reactive site for a multitude of chemical transformations. ebsco.comnih.gov The nitrogen atom's electronegativity renders the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me

Nitriles are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com They can be readily converted into other important functional groups. For instance, hydrolysis of a nitrile can yield a carboxylic acid, while reduction can produce a primary amine. fiveable.mepearson.com This transformative potential allows chemists to introduce a nitrogen-containing group into a molecule and then modify it as needed for the target structure. numberanalytics.com Furthermore, the nitrile group can participate in various carbon-carbon bond-forming reactions, such as cycloadditions and radical cascades, further expanding its synthetic utility. nih.gov

Historical Development and Evolution of Research on α-Halonitriles

The study of α-halonitriles has a rich history rooted in the fundamental exploration of organic reactions. The development of methods for their synthesis, such as the halogenation of nitriles, has been a key area of investigation. duq.edu Early research focused on understanding their basic reactivity, particularly in nucleophilic substitution and elimination reactions.

Over time, research has evolved to harness the unique reactivity of α-halonitriles for more complex synthetic applications. A significant advancement has been the use of α-halonitriles in metal-mediated reactions. For instance, the halogen-metal exchange of α-halonitriles with organometallic reagents like Grignard reagents or organolithium compounds generates reactive, metalated nitrile intermediates. organic-chemistry.orgorganic-chemistry.org These intermediates can then participate in a variety of carbon-carbon bond-forming reactions with a wide range of electrophiles. organic-chemistry.org More recently, α-halonitriles have been employed as competent electrophiles in transition-metal catalyzed cross-coupling reactions, further demonstrating their versatility in modern organic synthesis. orgsyn.org

Overview of Research Trajectories for 2-Bromo-3-methylbutanenitrile

Research concerning 2-Bromo-3-methylbutanenitrile has primarily focused on its synthesis and its utility as a building block in organic synthesis. One common synthetic route involves the bromination of 3-methylbutanenitrile. It has also been identified as a minor product in the bromination of neopentyl alcohol. jcu.edu

The reactivity of 2-Bromo-3-methylbutanenitrile is characterized by the presence of both the bromine atom and the nitrile group. The bromine atom is susceptible to nucleophilic substitution, allowing for its replacement by various nucleophiles. Concurrently, the nitrile group can undergo reduction to form an amine or oxidation to yield a carboxylic acid. This dual reactivity makes it a versatile intermediate for the synthesis of a range of organic molecules. While direct, extensive studies on 2-Bromo-3-methylbutanenitrile are not abundant in the literature, its structural features suggest potential applications in areas where substituted butanenitrile scaffolds are of interest, such as in the synthesis of biologically active compounds. unipr.it

Physicochemical Properties of 2-Bromo-3-methylbutanenitrile

| Property | Value |

| Molecular Formula | C₅H₈BrN nih.gov |

| Molecular Weight | 162.03 g/mol nih.govcymitquimica.com |

| IUPAC Name | 2-bromo-3-methylbutanenitrile nih.gov |

| CAS Number | 25117-57-1 nih.gov |

| SMILES | CC(C)C(C#N)Br nih.gov |

| InChIKey | BJERBFCIVSSJCS-UHFFFAOYSA-N nih.gov |

Properties

IUPAC Name |

2-bromo-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c1-4(2)5(6)3-7/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJERBFCIVSSJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306949 | |

| Record name | 2-Bromo-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-57-1 | |

| Record name | 2-Bromo-3-methylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3 Methylbutanenitrile

Nucleophilic Substitution Reactions at the α-Carbon

S_N1 Reaction Pathways and Carbocation Intermediates

The S_N1 mechanism is a stepwise process that involves the formation of a carbocation intermediate as the rate-determining step. masterorganicchemistry.comchemistrysteps.com For 2-bromo-3-methylbutanenitrile, the reaction would proceed by the initial departure of the bromide ion to form a secondary carbocation.

However, the viability of an S_N1 pathway is significantly influenced by the electronic effects of the adjacent nitrile group. Electron-withdrawing groups, such as the cyano (-CN) group, destabilize adjacent carbocations through a strong inductive effect. libretexts.orglumenlearning.commasterorganicchemistry.com This effect increases the energy of the carbocation intermediate, thereby increasing the activation energy for the rate-determining step and slowing down the S_N1 reaction. masterorganicchemistry.com Consequently, S_N1 reactions are generally disfavored for α-halonitriles compared to analogous alkyl halides without the electron-withdrawing group.

| Factor | Influence on S_N1 Pathway for 2-Bromo-3-methylbutanenitrile | General Principle |

|---|---|---|

| Substrate Structure | Secondary halide, but destabilized by adjacent -CN group. | Favored by tertiary > secondary > primary substrates due to carbocation stability. chemistrysteps.combyjus.com |

| Carbocation Intermediate | A secondary carbocation is formed, but it is destabilized by the inductive effect of the nitrile group. libretexts.org | The rate-determining step is the formation of the carbocation. masterorganicchemistry.com |

| Leaving Group | Bromide (Br-) is a good leaving group. | Good, stable leaving groups accelerate the S_N1 reaction. wikipedia.org |

| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). libretexts.org | The nucleophile is not involved in the rate-determining step. pressbooks.pub |

A hallmark of reactions involving carbocation intermediates is the potential for rearrangement to a more stable carbocation. jcu.edumasterorganicchemistry.com In the hypothetical S_N1 reaction of 2-bromo-3-methylbutanenitrile, the initially formed secondary carbocation could potentially rearrange. The analogous scaffold, 2-bromo-3-methylbutane (B93499), readily undergoes such rearrangements. pearson.comchegg.comaskfilo.combrainly.com

Upon formation of the 2-cyano-3-methylbutan-2-yl cation, a 1,2-hydride shift from the adjacent tertiary carbon (C3) would lead to the formation of a more stable tertiary carbocation. sarthaks.combrainly.comchegg.com This rearrangement is a rapid process driven by the enhanced stability of a tertiary carbocation over a secondary one. masterorganicchemistry.comyoutube.com The resulting tertiary carbocation would then be attacked by the nucleophile. Alkyl (methyl) shifts are another class of carbocation rearrangement but are less likely in this specific scaffold as a hydride shift directly leads to a more stable tertiary carbocation. jcu.eduyoutube.com

It is crucial to reiterate that while these rearrangements are characteristic of the 2-bromo-3-methylbutane scaffold, the strong destabilizing effect of the alpha-cyano group on the initial carbocation makes the entire S_N1 pathway, including subsequent rearrangements, less probable. libretexts.orgmasterorganicchemistry.com

S_N1 reactions are significantly accelerated by the use of polar protic solvents, such as water, alcohols, and carboxylic acids. libretexts.orgpressbooks.pubquora.comyoutube.com These solvents can effectively solvate both the departing leaving group (anion) and the carbocation intermediate. libretexts.org The stabilization of the transition state leading to the carbocation and the carbocation itself lowers the activation energy of the rate-determining step. pressbooks.pub For 2-bromo-3-methylbutanenitrile, an S_N1 reaction would be most favored in solvents like ethanol (B145695) or formic acid, which can stabilize the ionic intermediates through hydrogen bonding and high polarity. libretexts.org

| Solvent Type | Description | Effect on S_N1 Rate | Example |

|---|---|---|---|

| Polar Protic | Polar, with H-bond donating ability. | Strongly accelerates the reaction by stabilizing the carbocation and leaving group. libretexts.orgpressbooks.pub | Water (H₂O), Ethanol (CH₃CH₂OH) |

| Polar Aprotic | Polar, but lacks H-bond donating ability. | Less effective than protic solvents; does not stabilize the anion as well. | Acetone (CH₃COCH₃), DMSO |

| Nonpolar | Low polarity, cannot stabilize ions. | S_N1 reactions are extremely slow or do not occur. youtube.com | Hexane, Benzene |

S_N2 Reaction Pathways and Stereochemical Inversion

The S_N2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comlibretexts.org This pathway is generally favored for primary and secondary substrates. wikipedia.orglibretexts.org For 2-bromo-3-methylbutanenitrile, being a secondary halide, the S_N2 pathway is a highly plausible reaction mechanism.

The presence of the electron-withdrawing nitrile group at the α-position can increase the rate of S_N2 reactions. wikipedia.orgreddit.com By pulling electron density away from the α-carbon, the nitrile group enhances its electrophilicity, making it a more attractive target for the incoming nucleophile. quora.com

A defining characteristic of the S_N2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org The nucleophile attacks from the side opposite to the leaving group (a "backside attack"), leading to a product with a configuration opposite to that of the starting material. chemicalnote.commasterorganicchemistry.com If the reaction starts with (R)-2-bromo-3-methylbutanenitrile, the product will be the (S)-enantiomer.

The rate of an S_N2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. chemistrysteps.comlibretexts.orgnih.gov Bulky substituents on or near the reaction center can physically block the backside approach of the nucleophile, slowing down or preventing the reaction. libretexts.orgalmerja.com

In 2-bromo-3-methylbutanenitrile, the α-carbon is attached to a hydrogen, a bromine, a nitrile group, and an isopropyl group. The isopropyl group is a moderately bulky substituent. Compared to a methyl or ethyl halide, the steric hindrance is greater, leading to a slower S_N2 reaction rate. libretexts.orglibretexts.org However, as a secondary halide, it is still significantly more reactive via the S_N2 pathway than a tertiary halide, which is generally unreactive due to excessive steric hindrance. wikipedia.orgalmerja.com The linear geometry of the nitrile group likely contributes less steric bulk than a larger alkyl group would.

| Substrate Type | Relative S_N2 Rate | Reason |

|---|---|---|

| Methyl (CH₃X) | Fastest | Least steric hindrance. masterorganicchemistry.com |

| Primary (RCH₂X) | Fast | Minimal steric hindrance. wikipedia.org |

| Secondary (R₂CHX) | Slow | Moderate steric hindrance (e.g., 2-Bromo-3-methylbutanenitrile). libretexts.org |

| Tertiary (R₃CX) | No Reaction | Severe steric hindrance prevents backside attack. masterorganicchemistry.com |

S_N2 reactions are highly selective. Regioselectivity refers to the preference for reaction at one site over another. In the case of 2-bromo-3-methylbutanenitrile, the reaction is regioselective for the α-carbon because it is the only carbon atom bonded to a good leaving group (bromine).

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The S_N2 reaction is not just stereoselective, it is stereospecific . libretexts.org A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.org Due to the strict requirement for a backside attack, a single, specific stereoisomer is formed, resulting in 100% inversion of configuration. There is no formation of a racemic mixture, which is a characteristic of the S_N1 pathway involving a planar carbocation intermediate. pressbooks.pub

Elimination Reactions (E1 and E2)

As a secondary alkyl halide, 2-bromo-3-methylbutanenitrile can undergo elimination reactions through both bimolecular (E2) and unimolecular (E1) pathways to form alkenes. The specific pathway is highly dependent on the reaction conditions.

The E2 reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. ksu.edu.sa The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. msu.edu In contrast, the E1 reaction is a two-step process. ksu.edu.sa The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base removes a proton from a β-carbon to form the double bond. youtube.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

For 2-bromo-3-methylbutanenitrile, E2 elimination would involve a strong base directly abstracting a proton, while an E1 reaction would proceed through the formation of a secondary carbocation, which could potentially rearrange to a more stable carbocation.

Competition between Substitution and Elimination Pathways

The reaction of 2-bromo-3-methylbutanenitrile with a nucleophile or base can result in either substitution (SN1 or SN2) or elimination (E1 or E2) products. The outcome of this competition is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, and the solvent. libretexts.orglibretexts.org

For a secondary halide like 2-bromo-3-methylbutanenitrile, the following generalizations can be made:

Strong, non-hindered bases/nucleophiles (e.g., hydroxide (B78521), ethoxide) will lead to a competition between SN2 and E2 pathways. msu.edulibretexts.org

Strong, sterically hindered bases (e.g., tert-butoxide) strongly favor E2 elimination. ksu.edu.samsu.edu The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom, but it can readily abstract a proton from the less hindered β-carbon. ksu.edu.sa

Weak bases/nucleophiles (e.g., water, ethanol) in polar, protic solvents favor SN1 and E1 reactions. These conditions promote the formation of a carbocation intermediate, leading to a mixture of substitution and elimination products. ksu.edu.salibretexts.org In the hydrolysis of the related compound 2-bromo-3-methylbutane, a secondary carbocation is formed which then rearranges via a hydride shift to a more stable tertiary carbocation before being attacked by water. doubtnut.comvedantu.comsarthaks.comchempedia.info A similar rearrangement could be expected for 2-bromo-3-methylbutanenitrile under SN1/E1 conditions.

Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻) will primarily result in SN2 substitution. libretexts.orglibretexts.org

The following table summarizes the expected major reaction pathways for 2-bromo-3-methylbutanenitrile under various conditions.

| Reagent Type | Example | Predominant Reaction(s) |

| Strong Base / Strong Nucleophile | Sodium Ethoxide (NaOEt) | E2 / SN2 |

| Strong, Hindered Base | Potassium tert-butoxide (t-BuOK) | E2 |

| Weak Base / Weak Nucleophile | Ethanol (EtOH) | E1 / SN1 |

| Weak Base / Strong Nucleophile | Sodium Iodide (NaI) | SN2 |

Stereospecificity of E2 Eliminations in Related Substrates

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com This is due to the requirement for a specific geometric arrangement of the β-hydrogen and the leaving group in the transition state. chemistrysteps.com The most favorable arrangement is an anti-periplanar conformation, where the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comyoutube.com This alignment allows for optimal orbital overlap for the formation of the new π-bond. jove.com

In the case of 2-bromo-3-methylbutanenitrile, there are two different β-carbons from which a proton can be abstracted, potentially leading to two different alkene products (regioisomers). The major product is typically the more substituted and therefore more stable alkene, a principle known as Zaitsev's rule. msu.edu However, the anti-periplanar requirement can override this rule. youtube.com If the conformation required to form the Zaitsev product is energetically unfavorable, the less substituted Hofmann product may be formed. jove.com For cyclic substrates, this requirement is particularly rigid; for instance, in chlorocyclohexane (B146310) derivatives, elimination can only occur if the leaving group and a β-hydrogen are in axial positions to achieve the anti-periplanar arrangement. msu.eduyoutube.com

For an E2 reaction to occur on 2-bromo-3-methylbutanenitrile, the molecule must adopt a conformation where a β-hydrogen is anti-periplanar to the bromine atom. This stereochemical constraint is a critical factor in determining the product distribution of the elimination reaction. pearson.com

Reactivity of the Nitrile Group in 2-Bromo-3-methylbutanenitrile

The nitrile group (C≡N) is a versatile functional group characterized by a strong polarization of the triple bond, which renders the carbon atom electrophilic. libretexts.orglibretexts.orgopenstax.org This electrophilicity allows the nitrile group in 2-bromo-3-methylbutanenitrile to undergo nucleophilic addition reactions, similar to a carbonyl group. libretexts.orgopenstax.orglumenlearning.com

Hydrolysis and Alcoholysis of the Nitrile

Nitriles can be hydrolyzed to carboxylic acids in the presence of aqueous acid or base with heating. libretexts.orglibretexts.orgopenstax.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis : The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comchemistrysteps.com

Base-catalyzed hydrolysis : A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon. libretexts.orgopenstax.org

For 2-bromo-3-methylbutanenitrile, hydrolysis would be expected to yield 2-bromo-3-methylbutanoic acid. However, the reaction conditions (especially heating with a base) could also promote elimination of the bromine atom.

Alcoholysis, the reaction with an alcohol under acidic conditions, would similarly proceed through nucleophilic attack of the alcohol on the nitrile carbon to yield an ester.

Reduction to Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orglumenlearning.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.orgopenstax.org This intermediate undergoes a second hydride addition to form a dianion, which upon protonation with water yields the primary amine. libretexts.orgopenstax.org

The reduction of 2-bromo-3-methylbutanenitrile with LiAlH₄ would be expected to produce 1-amino-2-bromo-3-methylbutane. It is important to note that LiAlH₄ can also potentially cause the substitution of the bromine atom.

| Reaction | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

Nucleophilic Attack at the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.comlibretexts.org This reaction is a valuable method for forming new carbon-carbon bonds.

The reaction of a nitrile with a Grignard reagent results in the formation of an imine anion intermediate after the nucleophilic addition of the carbanion. libretexts.orgopenstax.org This intermediate is stable to further addition. Subsequent hydrolysis of the imine anion in an aqueous workup step yields a ketone. libretexts.orgchemistrysteps.com

For example, the reaction of 2-bromo-3-methylbutanenitrile with methylmagnesium bromide, followed by hydrolysis, would produce 3-bromo-4-methyl-2-pentanone. This reaction provides a pathway to synthesize ketones from nitriles.

Applications of 2 Bromo 3 Methylbutanenitrile As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The unique arrangement of functional groups in 2-Bromo-3-methylbutanenitrile makes it particularly well-suited for the synthesis of intricate organic molecules, especially those required in the pharmaceutical and agrochemical sectors.

The creation of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. Molecules containing this motif are prevalent in bioactive natural products and pharmaceuticals. α-Halonitriles like 2-Bromo-3-methylbutanenitrile serve as powerful synthons for constructing such sterically congested centers.

The synthetic strategy typically involves a two-step sequence. First, the bromine atom, being a good leaving group, is displaced by a carbon-based nucleophile (a carbanion) via an SN2 reaction. This step attaches a new carbon substituent to the α-carbon. The electron-withdrawing nature of the adjacent nitrile group then facilitates the second step by increasing the acidity of the remaining α-hydrogen. Treatment with a strong base deprotonates this position to form a new, stabilized carbanion. This carbanion can then react with a second carbon-based electrophile (e.g., an alkyl halide), installing the fourth carbon substituent and completing the formation of the quaternary center.

Reaction Scheme: Formation of a Quaternary Carbon Center

This stepwise approach allows for the controlled introduction of two different carbon groups, providing a versatile method for building complex molecular frameworks.

The demand for enantiomerically pure compounds is high in the pharmaceutical and agrochemical industries, as the biological activity of a molecule often depends on its specific stereochemistry. nih.govsemanticscholar.org 2-Bromo-3-methylbutanenitrile is a useful precursor for creating chiral intermediates, particularly non-proteinogenic α-amino acids and their derivatives, which are vital components of many modern drugs. nih.gov

A primary route to these intermediates involves the nucleophilic substitution of the bromide with an amine or an azide. The resulting α-aminonitrile or α-azidonitrile can then be hydrolyzed to produce the corresponding α-amino acid. Chirality can be introduced in several ways:

Using a Chiral Amine: A direct SN2 reaction with a chiral amine installs a stereocenter.

Asymmetric Catalysis: The substitution reaction can be performed using an achiral amine in the presence of a chiral catalyst to favor the formation of one enantiomer.

Kinetic Resolution: A racemic mixture of the resulting α-aminonitrile can be resolved using enzymes that selectively react with one enantiomer.

These chiral building blocks are subsequently used in the total synthesis of complex drug substances and agricultural products. nih.govsemanticscholar.org

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and functional materials. mdpi.com The reactivity of 2-Bromo-3-methylbutanenitrile allows it to be transformed into various heterocyclic systems.

Thiazoles: The thiazole (B1198619) ring is a key component of many bioactive molecules, including vitamin B1 and various anticancer agents. oapen.org A classic method for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of an α-haloketone and a thioamide. jcu.edu 2-Bromo-3-methylbutanenitrile can be utilized in a modified Hantzsch-type synthesis. The reaction proceeds via nucleophilic attack by the sulfur atom of a thioamide (e.g., thioacetamide) on the carbon bearing the bromine. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting imine intermediate yields a stable, aromatic 2,4-disubstituted-5-aminothiazole derivative.

Pyrazines: Pyrazine (B50134) derivatives are known for their applications in pharmaceuticals and as flavoring agents. nih.gove-bookshelf.de Their synthesis often requires α-aminocarbonyl or related 1,2-difunctional precursors. uni-mainz.de 2-Bromo-3-methylbutanenitrile can serve as a starting point for these precursors through a multi-step pathway. For instance, hydrolysis of the nitrile followed by conversion of the resulting carboxylic acid to other functional groups can generate the necessary synthons for condensation reactions that lead to the pyrazine ring system.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and saving time. The bifunctional nature of 2-Bromo-3-methylbutanenitrile makes it an ideal candidate for such processes.

The molecule possesses two distinct reactive sites:

An Electrophilic Carbon: The carbon atom attached to the bromine is susceptible to attack by nucleophiles.

An Electrophilic Nitrile Group: The nitrile carbon can be attacked by strong nucleophiles or can participate in cycloadditions.

This dual reactivity allows for sequential reactions to occur in one pot. For example, in a hypothetical MCR, a nucleophile could first displace the bromide. The resulting intermediate, now containing the newly introduced functionality, could then undergo an intramolecular reaction involving the nitrile group, or it could be trapped by a third component added to the reaction mixture. This approach enables the rapid assembly of molecular complexity from simple starting materials.

Role in Total Synthesis Strategies

The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of a complex natural product. nih.gov While specific examples of the use of 2-Bromo-3-methylbutanenitrile in completed total syntheses are not prominently documented in the literature, its potential is evident from its ability to facilitate key chemical transformations.

Its primary role in a total synthesis strategy would be as a versatile synthon for introducing a sterically hindered, functionalized fragment. As discussed previously, it provides a reliable route to quaternary carbon centers and chiral α-amino acid derivatives. These structural motifs are common challenges in the synthesis of many classes of natural products, including alkaloids and terpenes. By using 2-Bromo-3-methylbutanenitrile, synthetic chemists can efficiently construct a complex portion of a target molecule, which can then be elaborated further to complete the synthesis. Its value lies in its capacity to simplify complex synthetic challenges into more manageable, predictable steps.

Interactive Data Tables

Table 1: Potential Synthetic Transformations of 2-Bromo-3-methylbutanenitrile

| Reaction Type | Key Reagent(s) | Intermediate/Product Type | Significance |

|---|---|---|---|

| Alkylation (Quaternary Carbon Formation) | 1. Malonate Ester Anion 2. NaH, Alkyl Halide | α-Quaternary Nitrile | Construction of sterically hindered centers. |

| Amination (Chiral Intermediate Synthesis) | Chiral Amine or NH₃/Catalyst | Chiral α-Aminonitrile | Precursor for non-natural amino acids. semanticscholar.org |

| Thiazole Synthesis (Hantzsch-type) | Thioamide (e.g., Thioacetamide) | 5-Aminothiazole Derivative | Formation of bioactive heterocycles. oapen.org |

| Heterocycle Precursor Synthesis | H₃O⁺ (hydrolysis) | α-Bromo Carboxylic Acid | Intermediate for pyrazines and other heterocycles. uni-mainz.de |

Stereochemical Aspects of 2 Bromo 3 Methylbutanenitrile Reactivity

Chirality at the 2-Position

The carbon atom at the 2-position of 2-bromo-3-methylbutanenitrile is a stereocenter. This is because it is bonded to four different groups: a bromine atom, a nitrile group (-CN), an isopropyl group, and a hydrogen atom. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-bromo-3-methylbutanenitrile and (S)-2-bromo-3-methylbutanenitrile.

The three-dimensional arrangement of the groups around this chiral center is crucial in determining the stereochemical outcome of reactions involving this position. The bulky isopropyl group and the bromine atom create a specific steric environment that can influence the approach of reagents.

Enantioselectivity in Transformations Involving 2-Bromo-3-methylbutanenitrile

Enantioselectivity in reactions of 2-bromo-3-methylbutanenitrile refers to the preferential formation of one enantiomer of the product over the other. This is a key consideration in asymmetric synthesis, where the goal is to produce a single, desired enantiomer.

Achieving enantioselectivity in transformations of 2-bromo-3-methylbutanenitrile typically requires the use of chiral reagents, catalysts, or auxiliaries. For instance, in a nucleophilic substitution reaction where the bromide is replaced, a chiral nucleophile or a chiral catalyst can direct the attack to one face of the molecule, leading to an excess of one enantiomeric product.

The efficiency of such enantioselective transformations is often described by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Diastereoselective Reactions and Control of Multiple Stereocenters

Diastereoselective reactions are those that favor the formation of one diastereomer over another. When 2-bromo-3-methylbutanenitrile reacts to create a new stereocenter, the existing stereocenter at the 2-position can influence the stereochemistry of the newly formed center. This phenomenon is known as substrate-controlled diastereoselectivity.

For example, in an aldol-type reaction where the α-carbon of the nitrile acts as a nucleophile, the approach of the electrophile can be directed by the stereochemistry at the adjacent carbon bearing the bromine atom. This can lead to the preferential formation of one of the possible diastereomeric products. The relative stereochemistry of the two adjacent stereocenters is often described as syn or anti.

The level of diastereoselectivity can be influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature.

Racemization Mechanisms and Control During Synthesis and Reactions

Racemization is the process by which an enantiomerically enriched or pure sample is converted into a mixture containing equal amounts of both enantiomers (a racemate). For 2-bromo-3-methylbutanenitrile, racemization can occur under certain conditions, particularly those that involve the removal and re-addition of the proton at the α-carbon. libretexts.org

The hydrogen atom attached to the α-carbon (the carbon bearing the nitrile and bromine groups) is acidic. This acidity is enhanced by the electron-withdrawing nature of both the nitrile and the bromine groups. In the presence of a base, this proton can be abstracted to form a carbanion intermediate.

This carbanion is planar, or rapidly inverting, at the α-carbon. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers. libretexts.org The mechanism of racemization for α-halonitriles is thought to proceed through a planar intermediate, similar to the enolate-mediated racemization of α-halocarbonyl compounds. nsf.gov

The stereochemical stability of 2-bromo-3-methylbutanenitrile is therefore dependent on the reaction conditions. Strongly basic conditions can promote racemization, which can be detrimental if stereochemical purity is desired. Therefore, careful control of pH and the choice of reagents are crucial to prevent the loss of stereochemical integrity during its synthesis and subsequent reactions.

Advanced Analytical and Spectroscopic Techniques for the Elucidation of 2 Bromo 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Advanced 1H and 13C NMR Techniques for Stereochemical Assignment

The stereochemistry of 2-Bromo-3-methylbutanenitrile, which contains a chiral center at the carbon bearing the bromine atom, can be determined using advanced 1D and 2D NMR experiments. mdpi.compreprints.orgnih.gov The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is the first step. modgraph.co.ukdocbrown.info For a molecule with multiple signals, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. modgraph.co.uk

The relative stereochemistry can often be established by analyzing the coupling constants (J-values) between protons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, the magnitude of the coupling constant between the protons on C2 and C3 can provide insight into their dihedral angle, which is related to the stereochemical arrangement.

Predicted ¹H and ¹³C NMR Data for 2-Bromo-3-methylbutanenitrile:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / Coupling Constants (Hz, predicted) |

| CH₃ (on C3) | 1.1 - 1.3 | 18 - 22 | Doublet |

| CH₃ (on C3) | 1.1 - 1.3 | 18 - 22 | Doublet |

| CH (on C3) | 2.2 - 2.5 | 30 - 35 | Multiplet |

| CH (on C2) | 4.2 - 4.5 | 40 - 45 | Doublet |

| C≡N | - | 115 - 120 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Deuterium (B1214612) Labeling for Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms. researchgate.netchem-station.comresearchgate.net By selectively replacing a hydrogen atom with its heavier isotope, deuterium, one can trace the path of atoms during a chemical transformation. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is typically faster than that of the corresponding C-D bond. chem-station.com

For example, in a base-catalyzed elimination reaction of HBr from 2-Bromo-3-methylbutanenitrile, if the proton at C3 is involved in the rate-determining step, replacing it with deuterium would result in a significant decrease in the reaction rate. This would provide strong evidence for an E2-type mechanism.

2D NMR and Solid-State NMR Applications

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like 2-Bromo-3-methylbutanenitrile. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in its solid or crystalline state. digitellinc.combruker.commdpi.com This technique can be used to study polymorphism (the existence of different crystal forms), which can be important in various applications. ssNMR can also provide insights into the packing of molecules in the crystal lattice. mdpi.com

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.comuha.frsurfacesciencewestern.com These techniques are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. thermofisher.comjyoungpharm.org

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of 2-Bromo-3-methylbutanenitrile is dominated by the characteristic frequencies of its functional groups.

Nitrile (C≡N) Stretch: The most prominent feature in the IR and Raman spectra is the stretching vibration of the nitrile group, which appears in a relatively clean region of the spectrum. researchgate.netnih.govspectroscopyonline.com This peak is typically sharp and intense. spectroscopyonline.com Its frequency is sensitive to the local electronic environment. acs.orgnih.gov

C-H Stretching and Bending: The isopropyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, wagging, twisting) at lower wavenumbers.

C-Br Stretch: The carbon-bromine stretching vibration is typically found in the fingerprint region of the spectrum at lower frequencies.

Characteristic Vibrational Frequencies for 2-Bromo-3-methylbutanenitrile:

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | FT-IR, Raman | 2850 - 3000 | Medium to Strong |

| C≡N Stretch | FT-IR, Raman | 2240 - 2260 | Strong, Sharp |

| C-H Bend | FT-IR, Raman | 1350 - 1470 | Medium |

| C-Br Stretch | FT-IR, Raman | 500 - 650 | Medium to Strong |

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.govdocbrown.info

For 2-Bromo-3-methylbutanenitrile (C₅H₈BrN), the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), which is a clear indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways would involve the loss of the bromine atom or cleavage of the carbon-carbon bonds. The observation of fragment ions corresponding to these losses helps to confirm the proposed structure.

Furthermore, mass spectrometry is an excellent tool for real-time reaction monitoring. mdpi.comacs.orgnih.govshimadzu.comadvion.com By continuously analyzing the reaction mixture, it is possible to track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic insights. nih.gov

Expected Mass Spectrometry Fragmentation for 2-Bromo-3-methylbutanenitrile:

| m/z Value (Predicted) | Ion Structure | Notes |

| 161/163 | [C₅H₈BrN]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of Bromine. |

| 82 | [C₅H₈N]⁺ | Loss of Bromine radical. |

| 57 | [C₄H₉]⁺ | Isopropyl-methyl cation, a common stable fragment. |

High-Resolution Mass Spectrometry and Tandem MS

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 2-bromo-3-methylbutanenitrile. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺, which serves as a definitive marker for bromine-containing compounds. whitman.edu

Tandem mass spectrometry (MS/MS) offers deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net For 2-bromo-3-methylbutanenitrile, the molecular ion ([C₅H₈BrN]⁺) would be isolated and subjected to collision-induced dissociation (CID). This process would induce fragmentation, and the resulting product ions would be analyzed. While specific fragmentation data for this exact compound is not widely published, predictable fragmentation pathways can be inferred based on its structure and the behavior of similar halogenated and nitrile-containing molecules. chemguide.co.uklibretexts.orgnih.govlibretexts.org The weakest bond, the C-Br bond, is expected to cleave readily.

Key Fragmentation Pathways:

Loss of Bromine: The most prominent fragmentation would likely be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), leading to a [C₅H₈N]⁺ fragment.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrile group is a common pathway for nitriles. miamioh.edu This could lead to the loss of an isopropyl radical, forming a [C₂H₂BrN]⁺ fragment, or the loss of the cyano group.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible fragmentation route for bromoalkanes. acs.org

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the isopropyl group, the bromine atom, and the nitrile functional group.

Table 1: Predicted HRMS Data and Tandem MS Fragments for 2-Bromo-3-methylbutanenitrile

| Ion Type | Formula | Calculated Exact Mass (Da) | Predicted Relative Abundance | Fragmentation Pathway |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₅H₈⁷⁹BrN]⁺ | 160.98401 | Moderate | - |

| Molecular Ion [M+2]⁺ | [C₅H₈⁸¹BrN]⁺ | 162.98196 | Moderate | - |

| Fragment Ion | [C₅H₈N]⁺ | 82.06565 | High | Loss of •Br |

| Fragment Ion | [C₃H₇]⁺ | 43.05478 | High | Isopropyl cation |

| Fragment Ion | [C₂H₂N]⁺ | 40.01872 | Low | Loss of •C₃H₆Br |

Note: This table is predictive and based on established fragmentation principles. Actual abundances may vary.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Due to the presence of a stereocenter at the carbon atom bonded to both the bromine and the nitrile group, 2-bromo-3-methylbutanenitrile exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usuma.es This is crucial in fields like pharmaceutical development, where enantiomers can have vastly different biological activities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP). researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. azom.com The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Gas Chromatography (GC): For a volatile compound like 2-bromo-3-methylbutanenitrile, chiral GC is a highly effective method. gcms.cz Cyclodextrin-based CSPs are commonly used for the separation of halogenated hydrocarbons and other small chiral molecules. azom.comjiangnan.edu.cn A column such as one containing a derivatized β-cyclodextrin would be a suitable choice.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a wider variety of CSPs, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability. researchgate.net For 2-bromo-3-methylbutanenitrile, a normal-phase separation using a polysaccharide-based column with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) would be a standard approach.

The enantiomeric excess is calculated from the peak areas (A₁ and A₂) of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Table 2: Representative Chiral Chromatography Method Parameters

| Parameter | Chiral GC | Chiral HPLC |

|---|---|---|

| Technique | Gas Chromatography | High-Performance Liquid Chromatography |

| Column (CSP) | Derivatized β-cyclodextrin (e.g., Chiraldex G-TA) | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Carrier Gas: Helium or Hydrogen | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |

| Temperature | Oven program (e.g., 50°C to 150°C at 5°C/min) | Ambient (e.g., 25°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis (e.g., at 210 nm) or Polarimeter |

Note: These are typical starting parameters and would require optimization for this specific compound.

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique provides an unambiguous assignment of the R or S configuration at the chiral center. However, it requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids at room temperature, such as 2-bromo-3-methylbutanenitrile.

To overcome this limitation, a common strategy is to prepare a solid derivative of the target molecule. weizmann.ac.il This could involve reacting 2-bromo-3-methylbutanenitrile with a suitable reagent to form a crystalline compound, such as an amide or a carboxylic acid via hydrolysis of the nitrile, or by forming a co-crystal with another molecule.

Once a suitable crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise arrangement of atoms in the crystal lattice. The presence of a "heavy" atom like bromine is advantageous for determining the absolute configuration through anomalous dispersion effects. rsc.orgmdpi.com This effect allows for the differentiation between the real structure and its mirror image, leading to a confident assignment of the molecule's chirality. While no crystal structure for 2-bromo-3-methylbutanenitrile or its derivatives appears in the public domain, the principles of the technique remain the gold standard for such determinations. escholarship.org

In-situ Spectroscopic Methods for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of 2-bromo-3-methylbutanenitrile can be greatly enhanced by using in-situ spectroscopic methods for real-time reaction monitoring. mpg.de These techniques allow chemists to track the concentrations of reactants, intermediates, and products directly in the reaction vessel as the reaction progresses, without the need for sampling and offline analysis. rsc.orgiscre28.orgasahilab.co.jp This provides valuable kinetic and mechanistic data.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is particularly well-suited for monitoring reactions involving nitriles. nih.gov The C≡N stretching vibration gives rise to a sharp, distinct peak in the infrared spectrum, typically in the range of 2200-2260 cm⁻¹. By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, the appearance and growth of this nitrile peak can be continuously monitored, indicating the formation of 2-bromo-3-methylbutanenitrile. researchgate.netrsc.org Simultaneously, the disappearance of peaks corresponding to the starting materials can be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of an NMR tube for reaction monitoring allows for detailed structural information to be gathered in real-time. nih.gov By monitoring the changes in the ¹H or ¹³C NMR spectrum, the conversion of starting materials to the product can be quantified. Specific proton signals, for example, the methine proton adjacent to the bromine and nitrile groups, would be a unique identifier for the product.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can also detect the C≡N stretch, which is often a strong Raman scatterer. As an optical technique, it can be implemented non-invasively using a fiber-optic probe, making it suitable for a wide range of reaction conditions.

Table 3: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Key Functional Group/Signal to Monitor | Typical Wavenumber/Chemical Shift | Advantages |

|---|---|---|---|

| FTIR (ATR) | Nitrile (C≡N) stretch | 2200 - 2260 cm⁻¹ | High sensitivity to polar functional groups, robust probes. |

| Raman | Nitrile (C≡N) stretch | 2200 - 2260 cm⁻¹ | Non-invasive, excellent for non-polar bonds, minimal water interference. |

| ¹H NMR | Methine proton (CH-Br) | δ ≈ 4.0 - 5.0 ppm | Provides detailed structural information and quantification without calibration. |

Note: Specific spectral positions can vary based on the solvent and molecular environment.

Computational and Theoretical Studies on 2 Bromo 3 Methylbutanenitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Bromo-3-methylbutanenitrile. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the electronic structure.

For 2-Bromo-3-methylbutanenitrile, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of atoms. From the optimized structure, a variety of electronic properties can be calculated.

Key Electronic Properties Investigated:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich or electron-deficient. This is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (attractive for electrophiles) and positive potential (attractive for nucleophiles), offering a detailed picture of the molecule's reactive surface.

These quantum chemical calculations provide a foundational understanding of the intrinsic electronic characteristics of 2-Bromo-3-methylbutanenitrile, which is essential for interpreting its chemical behavior.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions involving 2-Bromo-3-methylbutanenitrile. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies.

The study of reaction mechanisms for haloalkanes often involves nucleophilic substitution and elimination reactions. For 2-Bromo-3-methylbutanenitrile, computational methods can be used to model these pathways. The process involves identifying the reactants, products, and any intermediates, and then using algorithms to find the transition state structures that connect them.

Transition State Theory in Context: All chemical transformations proceed through a high-energy, unstable structure known as the transition state, which exists for an extremely short duration (around 10⁻¹³ seconds). dntb.gov.ua While direct observation of these transient structures is not possible with current physical or spectroscopic methods, computational chemistry allows for their characterization. dntb.gov.ua Enzymes, for instance, are understood to function by binding tightly to and stabilizing the transition state, thereby lowering the activation energy of a reaction. dntb.gov.ua

A semi-empirical study (PM3) on the addition of silyl (B83357) ketene (B1206846) acetals to nitrones has demonstrated the utility of considering Lewis acid activation in calculations to achieve results that are consistent with experimental observations. researchgate.net

A key feature of reactions involving secondary bromoalkanes like 2-Bromo-3-methylbutanenitrile is the potential formation of carbocation intermediates, particularly in SN1 and E1 reactions. pearson.comjcu.edu The stability of these carbocations is a critical factor in determining the reaction outcome. masterorganicchemistry.com Carbocations are electron-deficient species with an empty p-orbital and are generally unstable, acting as transient intermediates in many chemical reactions. masterorganicchemistry.com

The stability of carbocations is influenced by several factors:

Substitution: The number of adjacent carbon atoms is a primary determinant of stability, with the order being tertiary > secondary > primary > methyl. masterorganicchemistry.com

Resonance: Adjacent pi bonds can delocalize the positive charge, significantly increasing stability. masterorganicchemistry.com

Adjacent Atoms with Lone Pairs: Neighboring atoms with lone pairs can donate electron density to the carbocation, providing stabilization. masterorganicchemistry.com

In the case of 2-Bromo-3-methylbutanenitrile, the initial loss of the bromide ion would form a secondary carbocation. This secondary carbocation can potentially rearrange to a more stable tertiary carbocation through a hydride shift. jcu.edulibretexts.org This is a common phenomenon where a hydrogen atom from an adjacent carbon migrates to the carbocationic center. libretexts.org Such rearrangements occur because they are thermodynamically favorable, leading to a more stable intermediate. libretexts.org For instance, in the reaction of 3-methyl-1-butene (B165623) with HBr, the initially formed secondary carbocation rapidly rearranges to a tertiary carbocation via a 1,2-hydride shift before the bromide ion attacks. libretexts.org

Computational studies can model the energies of the secondary and tertiary carbocations, as well as the transition state for the hydride shift. These calculations can confirm the energetic favorability of the rearrangement and predict the product distribution. The preference for the formation of 2-bromo-2-methylbutane (B1582447) from the reaction of 3-methyl-1-butene with HBr, contrary to Markovnikov's rule, is a classic example of such a rearrangement being the dominant pathway. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 2-Bromo-3-methylbutanenitrile is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Using computational methods, the potential energy surface can be scanned by systematically rotating the dihedral angles of the molecule. This allows for the identification of energy minima, which correspond to stable conformers (e.g., staggered conformations), and energy maxima, which represent transition states between conformers (e.g., eclipsed conformations). For 2-bromo-3-methylbutane (B93499), a related compound, Newman projections are used to visualize the different staggered and eclipsed conformers. chegg.compdx.edu The relative stability of these conformers is determined by steric and electronic effects.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of 2-Bromo-3-methylbutanenitrile. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in a solvent. MD simulations can reveal the preferred conformations, the rates of conformational changes, and how intermolecular interactions influence the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For 2-Bromo-3-methylbutanenitrile, various spectroscopic parameters can be calculated.

Key Spectroscopic Predictions:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the calculated frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands. Computational studies on related molecules like 4-Bromo-3-methylbenzonitrile have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in 2-Bromo-3-methylbutanenitrile. These predictions are based on the calculated electronic environment around each nucleus and can be a significant aid in the assignment of complex NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the photophysical properties of the molecule.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the predicted spectra with experimental data, a more detailed understanding of the molecule's structure and properties can be achieved.

DFT and Ab Initio Approaches to Reactivity

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying the reactivity of molecules like 2-Bromo-3-methylbutanenitrile. These methods provide a detailed description of the electronic structure and can be used to calculate various reactivity descriptors.

DFT Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): As mentioned earlier, the energies and shapes of the HOMO and LUMO are fundamental indicators of reactivity. The HOMO is associated with the molecule acting as a nucleophile, while the LUMO is associated with it acting as an electrophile.

Conceptual DFT: This framework introduces various reactivity indices derived from the change in energy with respect to the number of electrons. These include:

Chemical Potential: Related to the molecule's tendency to lose or gain electrons.

Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for smaller molecules. These methods are often used as benchmarks to validate the results obtained from DFT calculations.

By applying these advanced computational approaches, a comprehensive understanding of the factors that govern the reactivity of 2-Bromo-3-methylbutanenitrile can be obtained. This knowledge is crucial for predicting its behavior in chemical reactions and for designing new synthetic pathways.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-Bromo-3-methylbutanenitrile. While traditional methods for the synthesis of related α-bromo acids, such as the Hell-Volhard-Zelinsky reaction, are well-established, modern synthetic chemistry is moving towards greener alternatives. innospk.com The exploration of novel synthetic pathways is crucial for expanding the chemical space and accelerating the discovery of new applications. hilarispublisher.com

An emerging area of interest is the use of microwave-assisted synthesis. jcu.edu Microwave chemistry offers benefits such as rapid and selective heating, which can lead to significantly reduced reaction times and improved energy efficiency compared to conventional reflux methods. jcu.edu Further research could optimize microwave parameters for the synthesis of 2-Bromo-3-methylbutanenitrile to provide a more efficient and scalable production route. jcu.edu

Key areas for future investigation in sustainable synthesis include:

Catalytic Bromination: Developing catalytic systems, potentially using transition metals or organocatalysts, to replace stoichiometric brominating agents, thereby reducing waste.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased efficiency. jcu.edu | Optimization of temperature, pressure, and reaction time for maximum yield and purity. |

| Catalytic Methods | Reduced waste, higher selectivity, milder reaction conditions. hilarispublisher.com | Development of novel transition-metal or organocatalytic bromination reactions. |

| Green Chemistry Principles | Improved environmental impact, enhanced safety. | Use of non-toxic reagents, solvent-free conditions, and improved atom economy. |

Exploration of Organocatalytic and Biocatalytic Transformations

The development of asymmetric transformations involving 2-Bromo-3-methylbutanenitrile is a significant area for future research. Organocatalysis and biocatalysis represent powerful tools for achieving high levels of stereoselectivity in the synthesis of chiral molecules.

Organocatalysis has emerged as a powerful strategy for constructing complex molecular architectures. hilarispublisher.com Chiral Lewis bases, such as tertiary amines or phosphines, could potentially be used to catalyze asymmetric allylic substitutions or annulation reactions involving derivatives of 2-Bromo-3-methylbutanenitrile. rsc.org Research into Brønsted base-catalyzed asymmetric rearrangements could also unlock new pathways to valuable chiral benzofuran derivatives or other complex heterocyclic systems bearing quaternary carbon stereocenters. nih.gov

Biocatalysis offers the advantage of high specificity and mild reaction conditions. Enzymes could be employed for various transformations:

Kinetic Resolution: Using lipases to selectively resolve racemic mixtures of 2-Bromo-3-methylbutanenitrile derivatives.

Stereoselective Synthesis: Employing enzymes from pathways like the purine nucleoside salvage pathway to construct complex molecules, such as nucleoside analogues, starting from simple precursors. chemrxiv.org

Transesterification and Acidolysis: Utilizing lipases for the regioselective synthesis of structured lipids, a technique that could be adapted for transformations of the nitrile or bromo functionalities. mdpi.com

| Catalysis Type | Potential Transformation | Desired Outcome |

| Organocatalysis | Asymmetric allylic substitution, jcu.edunih.gov-sigmatropic rearrangement. rsc.orgnih.gov | Synthesis of enantioenriched products with high stereoselectivity. |

| Biocatalysis | Enzymatic kinetic resolution, stereoselective synthesis. chemrxiv.orgmdpi.com | Production of optically pure compounds under mild, environmentally friendly conditions. |

Discovery of New Reactivity Modes and Synthetic Applications

Understanding the fundamental reactivity of 2-Bromo-3-methylbutanenitrile is key to unlocking its full synthetic potential. The presence of both a nitrile group and a secondary bromoalkane structure allows for diverse chemical transformations. Research has shown that related compounds like 2-bromo-3-methylbutane (B93499) can undergo SN1 hydrolysis, often involving carbocation rearrangements to form more stable tertiary carbocations. doubtnut.comyoutube.com The formation of 2-bromo-3-methylbutane itself from neopentyl alcohol has been described as defying classical mechanistic explanation, indicating that the reactivity in this structural family is complex and warrants further investigation. jcu.edujcu.edu

Future research will likely explore:

Cross-Coupling Reactions: Utilizing the bromine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the rapid assembly of complex molecular scaffolds. hilarispublisher.com

Nucleophilic Substitution: Investigating substitution reactions at the α-carbon, while managing the potential for elimination reactions, which are favored when using bulky bases. study.com

Nitrile Group Transformations: Exploring the conversion of the nitrile group into amines, amides, carboxylic acids, or heterocyclic systems like tetrazoles, which are common in medicinal chemistry.

Building Block for Bioactive Molecules: Leveraging 2-Bromo-3-methylbutanenitrile as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, similar to the applications of related brominated intermediates. innospk.comlookchem.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has become a transformative technology for improving synthetic efficiency, safety, and scalability. umontreal.ca The application of continuous flow processes to the synthesis and subsequent transformation of 2-Bromo-3-methylbutanenitrile represents a significant trend.

Advantages of flow chemistry include:

Enhanced Safety: The small reactor volumes allow for the safe handling of hazardous reagents and unstable intermediates at temperatures and pressures that would be unsafe in traditional batch reactors. nih.gov

Process Optimization: Automated flow systems can be integrated with process analytical technology (PAT), such as LC-MS and FT-IR spectroscopy, for real-time reaction monitoring. mit.edu This allows for rapid optimization of reaction conditions using closed-loop feedback algorithms. mit.edu

Multistep Synthesis: Flow reactors can be linked together to perform multistep synthetic sequences without the need for isolating intermediates, significantly improving efficiency. umontreal.casyrris.com This "telescoped" approach is ideal for constructing complex molecules from simple building blocks like 2-Bromo-3-methylbutanenitrile. mit.edu

Future work could involve designing a fully automated, multistep flow process for synthesizing a library of compounds derived from 2-Bromo-3-methylbutanenitrile for screening purposes. syrris.com

| Technology | Benefit for 2-Bromo-3-methylbutanenitrile Chemistry |

| Continuous Flow Reactors | Improved heat and mass transfer, enhanced safety, precise control over reaction parameters. nih.gov |

| Automated Platforms | High-throughput experimentation, rapid optimization of reaction conditions. mit.edu |

| Integrated Analytics (PAT) | Real-time monitoring of reaction progress, leading to better process understanding. mit.edu |

| Telescoped Synthesis | Ability to perform multistep reactions in a continuous sequence, improving overall efficiency. mit.edu |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving 2-Bromo-3-methylbutanenitrile is essential for controlling reaction outcomes and designing new transformations. The propensity for related structures to undergo complex carbocation rearrangements highlights the need for advanced analytical techniques. jcu.edujcu.edu

Future research in this area will likely employ a combination of experimental and theoretical methods:

Advanced Spectroscopy: Using techniques like 2D NMR and deuterium (B1214612) labeling to track the fate of atoms during a reaction. jcu.edu This can provide definitive evidence for or against proposed mechanistic pathways, such as hydride or methyl shifts. jcu.edu

Computational Chemistry: Applying quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction intermediates, transition states, and potential energy surfaces. researchgate.net These computational studies can help predict the feasibility of different reaction pathways, explain observed product distributions, and guide experimental design. researchgate.net

In-situ Monitoring: Utilizing spectroscopic methods like FT-IR and Raman spectroscopy to monitor reactions in real-time, providing kinetic data that is crucial for elucidating reaction mechanisms. mit.edu

These combined approaches will be critical in unraveling the mechanisms that govern the reactivity of 2-Bromo-3-methylbutanenitrile, particularly in reactions where unexpected products are formed. jcu.edu

Expansion into Materials Science and Supramolecular Chemistry

While primarily viewed as a synthetic intermediate, the unique functionalities of 2-Bromo-3-methylbutanenitrile could be exploited in the fields of materials science and supramolecular chemistry. The related compound, 2-Bromo-3-methylbutyric acid, has found utility in creating polymers like polyurethane and polyethylene. innospk.com

Future research could explore:

Functional Polymers: Using 2-Bromo-3-methylbutanenitrile as a monomer or a functionalizing agent in polymerization reactions. The nitrile group could enhance polymer properties such as polarity and thermal stability, while the bromo group could serve as a site for post-polymerization modification.

Organic Materials: Incorporating the molecule into the synthesis of organic semiconductors, liquid crystals, or other functional materials where the combination of its steric bulk and electronic properties could be advantageous.

Supramolecular Assemblies: Investigating the ability of the nitrile group to participate in non-covalent interactions, such as hydrogen bonding or coordination to metal centers. This could lead to the design of novel supramolecular structures like coordination polymers or self-assembling molecular cages.

This expansion into new fields would significantly broaden the applicability of 2-Bromo-3-methylbutanenitrile beyond its traditional role as a building block in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Bromo-3-methylbutanenitrile, and how can reaction parameters be optimized for higher yields?